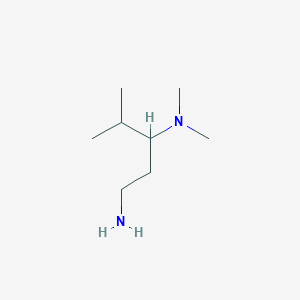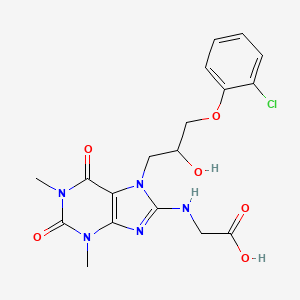
2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a useful research compound. Its molecular formula is C18H20ClN5O6 and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Compounds with structures resembling the queried chemical often involve complex syntheses and are subject to detailed structural analysis. For example, the synthesis of purine-containing ligands through reactions involving chloroacetic acid and the analysis of their coordination polymers have been reported. These studies highlight the importance of understanding the molecular structure and bonding characteristics for applications in catalysis, material science, and bioactive molecule development (Zhou Ying-xia et al., 2014).
Bioactivity and Medicinal Applications
Research on compounds with functionalities similar to the queried molecule often explores their bioactivity. For instance, studies on oxovanadium(IV/V) dinuclear entities with N4O3-coordinating heptadentate ligands focus on their synthesis, structure, and electron paramagnetic resonance (EPR) spectra, contributing to our understanding of their potential medicinal or catalytic applications (Amrita Mondal et al., 2005).
Environmental Impact and Degradation
The environmental fate and degradation pathways of structurally related herbicides, such as 2,4-dichlorophenoxyacetic acid, have been extensively studied. These studies inform on the environmental stability, degradation mechanisms, and potential ecotoxicological impacts of these compounds, which is crucial for assessing the environmental risk and designing more eco-friendly derivatives (A. Hamburg et al., 2001).
Advanced Material Science
Derivatives of phenoxyacetic acids, including those incorporating chlorophenoxy groups, have been explored for their potential in creating advanced materials. For instance, the synthesis and polymerization of purine bases derivatives highlight the potential of these compounds in developing novel polymers with specific functionalities, which could be applied in biomedicine, electronics, or as advanced materials with tailored properties (M. Hattori et al., 1977).
Eigenschaften
IUPAC Name |
2-[[7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O6/c1-22-15-14(16(28)23(2)18(22)29)24(17(21-15)20-7-13(26)27)8-10(25)9-30-12-6-4-3-5-11(12)19/h3-6,10,25H,7-9H2,1-2H3,(H,20,21)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHPPOVOSQWJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC(=O)O)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

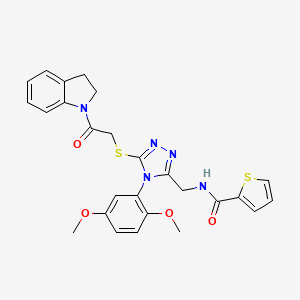
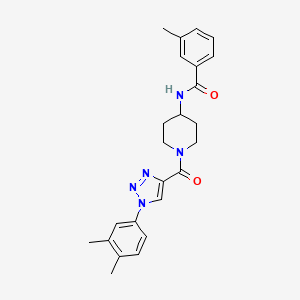

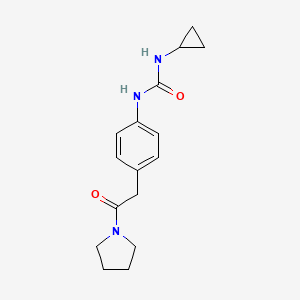

![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)

![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
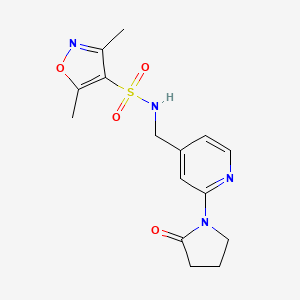
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
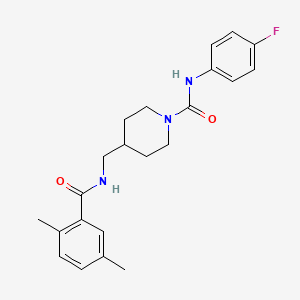
![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)
